Carbon–Iodine vs Carbon–Bromine vs Carbon–Chlorine Bond Dissociation Energy: The Thermodynamic Basis for Superior Oxidative Addition
The C–I bond in 2-iodo-3,5,6-trimethylpyrazine exhibits a bond dissociation energy (BDE) of approximately 228 kJ/mol, compared with ≈290 kJ/mol for the C–Br bond in 2-bromo-3,5,6-trimethylpyrazine and ≈346 kJ/mol for the C–Cl bond in 2-chloro-3,5,6-trimethylpyrazine [1]. Because oxidative addition of the carbon–halogen bond to Pd(0) is the rate-determining step in most cross-coupling catalytic cycles, lower BDE directly correlates with faster oxidative addition kinetics. This is a well-established class-level principle across aryl and heteroaryl halide chemistry; the iodine substituent provides the lowest kinetic barrier for Pd insertion among the three halogens [2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (C–X BDE) |
|---|---|
| Target Compound Data | C–I: ≈228 kJ/mol (≈54.5 kcal/mol) |
| Comparator Or Baseline | 2-Bromo-3,5,6-trimethylpyrazine (C–Br: ≈290 kJ/mol); 2-Chloro-3,5,6-trimethylpyrazine (C–Cl: ≈346 kJ/mol) |
| Quantified Difference | C–I bond is 62 kJ/mol weaker than C–Br and 118 kJ/mol weaker than C–Cl |
| Conditions | Gas-phase bond dissociation energy values for unactivated C(sp²)–X bonds in aromatic systems; tabulated in the Comprehensive Handbook of Chemical Bond Energies |
Why This Matters
A 62 kJ/mol lower BDE versus the bromo analog translates into a substantially lower activation barrier for oxidative addition, enabling cross-coupling under milder temperatures, shorter reaction times, and/or lower catalyst loadings—directly affecting process cost and throughput for procurement-scale synthesis.
- [1] Luo Y-R. Comprehensive Handbook of Chemical Bond Energies. Boca Raton: CRC Press; 2007. C–Halogen BDE values: C–I 228 kJ/mol, C–Br 290 kJ/mol, C–Cl 346 kJ/mol. View Source
- [2] SaveMyExams. Reactivity of Halogenoalkanes – Cambridge (CIE) AS Chemistry Revision Notes 2023. Carbon–halogen bond energy table: C–F 467, C–Cl 346, C–Br 290, C–I 228 kJ/mol. View Source
